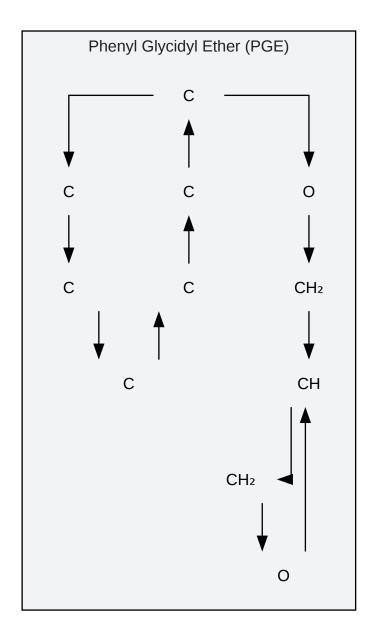


An In-depth Technical Guide to Phenyl Glycidyl Ether: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals


This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of **Phenyl Glycidyl Ether** (PGE). All quantitative data is summarized in structured tables for clarity. Methodologies for key analytical experiments are detailed, and reaction pathways are visualized using Graphviz diagrams to facilitate understanding.

Chemical Identity and Structure

Phenyl glycidyl ether (PGE) is an aromatic organic compound belonging to the glycidyl ether class.[1] Its structure consists of a phenyl group linked to a glycidyl group through an ether bond. The key reactive feature of PGE is the epoxide (oxirane) ring, which is susceptible to ring-opening reactions with nucleophiles. This reactivity makes it a valuable monomer and intermediate in polymer chemistry.[2]

The IUPAC name for **Phenyl glycidyl ether** is 2-(phenoxymethyl)oxirane.[1] Its chemical formula is $C_9H_{10}O_2$.[1]

Click to download full resolution via product page

Figure 1: Chemical Structure of Phenyl Glycidyl Ether (PGE).

Table 1: Chemical Identifiers

Identifier	Value	Reference(s) ethyl)oxirane [1]	
IUPAC Name	2-(phenoxymethyl)oxirane		
CAS Number	122-60-1	[1][3]	
EC Number	204-557-2	[1][3]	
UN Number	2810	[3]	
Chemical Formula	C ₉ H ₁₀ O ₂	[1]	
SMILES	C1C(O1)COC2=CC=CC2	2=CC=CC=C2 [3]	
InChI	InChI=1S/C9H10O2/c1-2-4- 8(5-3-1)10-6-9-7-11-9/h1- 5,9H,6-7H2	[3]	

| InChiKey | FQYUMYWMJTYZTK-UHFFFAOYSA-N |[3] |

Physical and Chemical Properties

PGE is a colorless liquid at room temperature with a characteristic sweet, though often considered unpleasant, odor.[3][4] It is classified as a Class IIIB Combustible Liquid.[5]

Table 2: Physical Properties of Phenyl Glycidyl Ether

Property	Value	Reference(s)	
Molar Mass	150.177 g⋅mol ⁻¹	50.177 g·mol⁻¹ [1]	
Melting Point	3.5 °C (38.3 °F) [1][3]		
Boiling Point	245 °C (473 °F) at 760 mmHg [1][3]		
Density	1.109 g/mL at 25 °C	[4]	
Vapor Pressure	0.01 mmHg at 20 °C (68 °F)	[5][6]	
Vapor Density	4.37 (Air = 1)	[6]	
Water Solubility	2.4 g/L at 20 °C (Slightly soluble)	[6][7]	
Solubility	Soluble in ether and benzene	[4]	
Flash Point	114 °C (237 °F) Closed Cup	[8]	
Refractive Index	1.5307 at 21 °C	[3]	

| LogP (Octanol/Water) | 1.12 |[3] |

Table 3: Chemical & Safety Properties

Property	Description	Reference(s)	
Reactivity	Reacts violently with strong oxidizing agents. The epoxide ring opens in the presence of strong acids, bases, and amines. Can form unstable peroxides upon exposure to oxygen.	[4][6][8]	
Polymerization	Can undergo anionic polymerization and polymerizes under the influence of acids, bases, and amines.	[1][8]	
GHS Pictograms	GHS07 (Exclamation Mark), GHS08 (Health Hazard)	[1]	
GHS Signal Word	Warning	[1]	
Hazard Statements	H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H332 (Harmful if inhaled), H341 (Suspected of causing genetic defects), H350 (May cause cancer), H412 (Harmful to aquatic life with long lasting effects).	[1][9]	

| Carcinogenicity | Possibly carcinogenic to humans (IARC Group 2B). Has caused cancer in laboratory animals. |[8][10] |

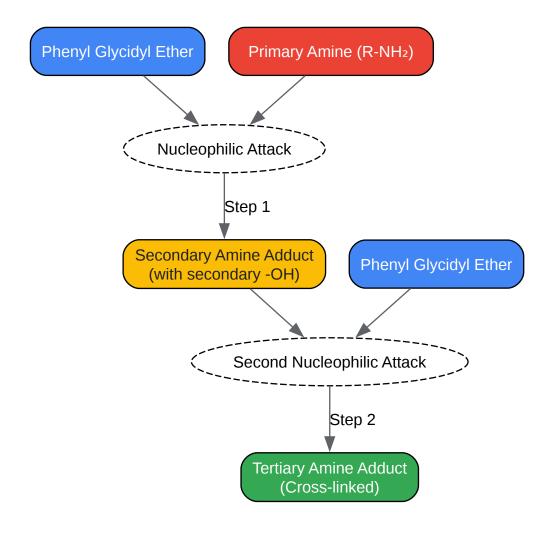
Synthesis and Reactivity Manufacturing Process

The primary industrial synthesis of **Phenyl glycidyl ether** involves a two-step reaction starting from phenol and epichlorohydrin.[6][11]

- Ring-Opening (Addition): Phenol reacts with epichlorohydrin in the presence of a catalyst.
 This opens the epoxide ring of epichlorohydrin to form an intermediate, phenyl chlorohydrin.
 [11]
- Ring-Closure (Dehydrochlorination): The intermediate is then treated with a strong base, typically sodium hydroxide, which removes a molecule of hydrogen chloride (HCl) to form the new epoxide ring of PGE.[6]

Click to download full resolution via product page

Figure 2: General Synthesis Pathway for Phenyl Glycidyl Ether.


Key Reactions: Epoxide Ring-Opening

The reactivity of PGE is dominated by the strained three-membered epoxide ring. This ring readily opens upon nucleophilic attack, a reaction that forms the basis of epoxy resin curing. Amines are common nucleophiles used as curing agents.

The reaction with a primary amine proceeds in two stages:

- A nitrogen atom from the primary amine attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a secondary amine and a secondary hydroxyl group.[4]
- The newly formed secondary amine can then react with a second PGE molecule, resulting in a tertiary amine and another secondary hydroxyl group. This cross-linking reaction builds the polymer network.[4]

Click to download full resolution via product page

Figure 3: Reaction of PGE with a Primary Amine Nucleophile.

Experimental Protocols & Characterization

Characterization of PGE and its reaction products is typically performed using standard spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structure of PGE and to monitor its reactions.[3][4]

- Methodology for ¹H and ¹³C NMR:
 - Instrumentation: A 400 MHz or 600 MHz NMR spectrometer (e.g., Bruker AV 400).[3][12]
 - Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[3][12]
 - Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[3]
 - Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. For ¹³C
 NMR, proton-decoupling is often employed to simplify the spectrum.

Table 4: Representative NMR Spectral Data

Nucleus	Solvent	Chemical Shift (δ, ppm) and Description	Reference(s)
¹ H NMR	CDCl₃	~7.3 (m, aromatic H), ~7.0 (m, aromatic H), ~4.2 & ~4.0 (m, -O-CH ₂ -), ~3.3 (m, oxirane CH), ~2.9 & ~2.7 (m, oxirane CH ₂)	[9][12]

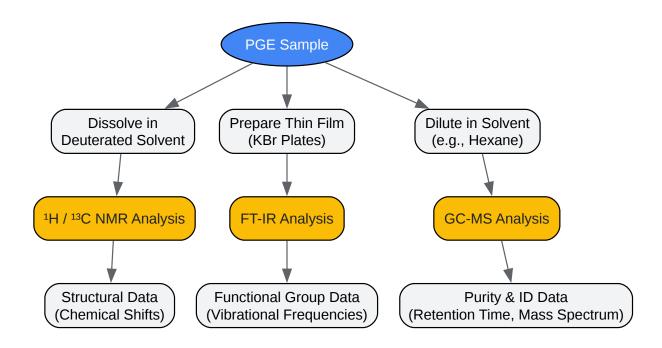
| 13 C NMR| CDCl₃ | \sim 158 (aromatic C-O), \sim 129, \sim 121, \sim 114 (aromatic C-H), \sim 70 (-O-CH₂-), \sim 50 (oxirane CH), \sim 45 (oxirane CH₂) |[2][12] |

Note: Exact chemical shifts can vary slightly based on solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a valuable tool for identifying functional groups and monitoring the disappearance of the epoxide ring during polymerization.

- Methodology for FT-IR:
 - Instrumentation: An FT-IR spectrometer.
 - Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, Attenuated Total Reflectance (ATR) can be used.
 - Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. Key peaks for PGE include those for the C-O-C ether stretch, C-H aromatic stretch, and the characteristic epoxide ring vibrations. The disappearance of the epoxide peak (around 915 cm⁻¹) is a key indicator of reaction progress.


Chromatographic Methods (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is used for purity analysis and to identify volatile reaction products and metabolites.[10]

- Methodology for GC-MS:
 - Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 7000D TQ MS).[13]
 - Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 μm film thickness), is commonly used.[14]
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[14]

- Injection: A small volume (e.g., 1 μL) is injected in splitless mode.[14]
- Temperature Program: A typical program might start at 70°C, ramp to 150°C, then to 215°C, and finally to 285°C to ensure separation of components.[14]
- Detection: Mass spectra are acquired in Electron Ionization (EI) mode (70 eV). The
 resulting fragmentation pattern is used to identify the compound by comparison to spectral
 libraries.[14]

Click to download full resolution via product page

Figure 4: Experimental Workflow for Chemical Characterization of PGE.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. tandfonline.com [tandfonline.com]

- 2. Glycidyl phenyl ether(122-60-1) 13C NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. Phenyl glycidyl ether Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. CN103739571A Synthesis method of phenyl glycidyl ether Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Phenyl glycidyl ether | C9H10O2 | CID 31217 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN104592167B Method for preparing phenyl glycidyl ether Google Patents [patents.google.com]
- 12. rsc.org [rsc.org]
- 13. agilent.com [agilent.com]
- 14. library.dphen1.com [library.dphen1.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Phenyl Glycidyl Ether: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3422390#phenyl-glycidyl-ether-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com